3-Methoxy-1-benzofuran-2-carbonitrile
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Description
3-Methoxy-1-benzofuran-2-carbonitrile is a chemical compound with the molecular formula C10H7NO2 and a molecular weight of 173.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Methoxy-1-benzofuran-2-carbonitrile consists of a benzofuran ring with a methoxy group at the 3rd position and a carbonitrile group at the 2nd position .Scientific Research Applications
Synthesis and Spectral Analysis
A novel compound, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine, was synthesized from 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile. Its structure was confirmed through elemental analysis and spectral data. Quantum calculations and thermodynamic parameters affirmed its stability, providing insights into its potential applications in materials science and molecular engineering (Halim & Ibrahim, 2022).
Spectroscopic Studies of Bipolarons
Research on 3-Methoxythiophene, an analog of 3-Methoxy-1-benzofuran-2-carbonitrile, focused on its anodic polymerization and subsequent spectroscopic studies. This study serves as a model for reactions of insoluble polythiophenes, suggesting applications in conducting materials and electronic devices (Chang & Miller, 1987).
Solvolysis Reactions
A study on the nucleophilic addition of water to a tertiary allylic carbocation derived from a compound similar to 3-Methoxy-1-benzofuran-2-carbonitrile provided valuable insights into solvolysis reactions. This research could inform the development of new synthetic methodologies in organic chemistry (Jia et al., 2002).
Synthesis in Aqueous Media
3-Amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles were synthesized via a reaction with substituted cinnamonitriles. This method highlights the compound's role in green chemistry, emphasizing good yields, less pollution, and simple operations (Shi et al., 2006).
Cytotoxic Activity in Human Glioblastoma Cells
The synthesis and evaluation of 2-amino-5,6-dihydro-8-methoxy-4-phenylbenzo[h]quinoline-3-carbonitrile and its analogs revealed significant cytotoxic effects on U373 human glioblastoma cells. This research offers a foundation for developing new anticancer agents (Haiba et al., 2016).
properties
IUPAC Name |
3-methoxy-1-benzofuran-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c1-12-10-7-4-2-3-5-8(7)13-9(10)6-11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDZBBPLAYCOTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC2=CC=CC=C21)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.